molecular formula C19H24O2Si B8509936 (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde

Cat. No.: B8509936
M. Wt: 312.5 g/mol
InChI Key: RRMPJLZPEZKPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyldiphenylsilyl group is particularly valued for its resistance to acidic hydrolysis and nucleophilic species, making it a useful protecting group for alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction proceeds under mild conditions and results in the formation of the silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyldiphenylsilyl group is particularly stable under acidic conditions, making it a valuable tool in multi-step organic syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is unique due to the bulkiness and stability of the tert-butyldiphenylsilyl group. This stability allows it to withstand harsh reaction conditions that would typically degrade other silyl ethers. Additionally, the increased steric bulk provides greater selectivity in protecting primary hydroxyl groups over secondary or tertiary ones .

Properties

Molecular Formula

C19H24O2Si

Molecular Weight

312.5 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxypropanal

InChI

InChI=1S/C19H24O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3

InChI Key

RRMPJLZPEZKPND-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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